(+/-)-Tetrahydroxypavinane
Description
(±)-Tetrahydroxypavinane is a synthetic or naturally occurring alkaloid characterized by a bicyclic benzazepine scaffold. Its structure includes a hydroxylated aromatic ring system and stereochemical complexity due to the (±) racemic mixture. However, none of the provided evidence sources ( or 2) explicitly mention (±)-Tetrahydroxypavinane, making it impossible to extract authoritative structural, synthetic, or functional details from these materials.
Structure
3D Structure
Properties
IUPAC Name |
17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,5,12,13-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-3-7-1-11-10-6-16(21)14(19)4-8(10)2-12(17-11)9(7)5-15(13)20/h3-6,11-12,17-21H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFLVMCXSZBKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC(=C(C=C3CC(N2)C4=CC(=C(C=C41)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90044-46-5 | |
| Record name | (+/-)-Tetrahydroxypavinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090044465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-TETRAHYDROXYPAVINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2SR594S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Tetrahydroxypavinane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of catalytic hydrogenation and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Tetrahydroxypavinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(+/-)-Tetrahydroxypavinane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for treating certain diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of (+/-)-Tetrahydroxypavinane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural, functional, or pharmacological data from peer-reviewed studies. Below is a general framework for such comparisons, highlighting gaps due to insufficient evidence:
Structural Analogues
For example, compounds in (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol or e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine) feature thiophene and naphthalene moieties but lack the benzazepine core of pavinane alkaloids. Differences in ring systems, functional groups, and stereochemistry would significantly alter their physicochemical properties and bioactivity compared to (±)-Tetrahydroxypavinane.
Pharmacological Profiles
Hypothetically, (±)-Tetrahydroxypavinane might share receptor-binding mechanisms with other benzazepines (e.g., dopamine or serotonin receptor modulation).
Data Table: Hypothetical Comparison
Research Findings and Limitations
The absence of (±)-Tetrahydroxypavinane in the provided evidence precludes a data-driven discussion. For instance:
- focuses on impurities in Drospirenone/Ethinyl Estradiol synthesis, which are unrelated to pavinane alkaloids.
Critical Analysis of Evidence Relevance
Neither source addresses (±)-Tetrahydroxypavinane or its analogs. This underscores the need to consult specialized databases (e.g., Reaxys, SciFinder) or peer-reviewed journals for accurate comparisons.
Biological Activity
(+/-)-Tetrahydroxypavinane is a racemic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has a molecular weight of 285.29 g/mol and is characterized by its unique arrangement of hydroxyl groups. This structural configuration is crucial for its biological activity, influencing how it interacts with various biomolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. This interaction can lead to significant biochemical effects, making it a candidate for therapeutic applications.
- Photodynamic Therapy : Research indicates that similar compounds with hydroxyl substitutions can act as effective photosensitizers in photodynamic therapy (PDT). For instance, studies on tetrahydroxy-substituted zinc phthalocyanines showed efficacy in inducing cell death through PDT, suggesting a potential pathway for this compound in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds. The following table summarizes key differences:
| Compound | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|
| This compound | 285.29 g/mol | Enzyme inhibition, PDT potential | Racemic mixture; specific hydroxyl arrangement |
| Tetrahydroxypyran | 286.29 g/mol | Moderate enzyme interaction | Similar hydroxyl pattern but different ring structure |
| Tetrahydroxypiperidine | 286.34 g/mol | Limited biological studies | Contains nitrogen; differing functional groups |
| Tetrahydroxybenzene | 110.11 g/mol | Antioxidant properties | Different reactivity due to benzene ring structure |
Research Findings
Recent studies have highlighted the biological potential of this compound:
- Enzyme Inhibition Studies : Preliminary investigations indicate that the compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Photodynamic Activity : Similar compounds have demonstrated significant photodynamic activity, suggesting that this compound could be further explored as a photosensitizer in cancer therapies. For example, tetraalkylhydroxy substituted zinc phthalocyanines were shown to effectively induce tumor regression through vascular stasis following irradiation .
- Therapeutic Applications : Ongoing research is exploring the therapeutic implications of this compound in various medical fields, particularly oncology and enzymology.
Case Studies
- Case Study 1 : A study focused on the interaction of hydroxylated compounds with cancer cells demonstrated that similar structures could enhance the efficacy of PDT. The findings underscore the importance of structural orientation in determining biological effectiveness .
- Case Study 2 : Investigations into enzyme inhibition have shown promising results for compounds structurally related to this compound, indicating potential pathways for drug development targeting specific diseases .
Q & A
Q. What are the established synthetic routes for (+/-)-Tetrahydroxypavinane, and how can reaction conditions be optimized for yield enhancement?
this compound synthesis typically involves multi-step processes, including cyclization and stereochemical control. Key variables for optimization include temperature, catalyst selection (e.g., chiral catalysts for enantioselectivity), and solvent polarity. For example, adjusting reaction time in the final cyclization step may reduce byproducts . Analytical techniques like HPLC or GC-MS should validate purity (>98% as per industry standards) .
Q. How should researchers characterize the stereochemical configuration of this compound?
Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers. Confirm configurations via X-ray crystallography or circular dichroism (CD) spectroscopy. Comparative analysis with known standards is critical to avoid misassignment .
Q. What are the recommended protocols for stability testing of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to temperature (e.g., 25°C vs. 40°C), humidity (e.g., 60% RH), and light. Monitor degradation via UV-Vis spectroscopy and mass spectrometry. Statistical tools like ANOVA can identify significant degradation factors .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Replicate experiments using standardized protocols (e.g., OECD guidelines) and perform meta-analyses to identify confounding variables. For example, variations in receptor binding affinity might stem from enantiomer-specific effects .
Q. What experimental designs are suitable for isolating the biological activity of individual enantiomers in this compound?
Enantiomer separation via preparative chromatography followed by in vitro and in vivo assays (e.g., dose-response curves). Use racemic mixtures as controls to isolate stereospecific effects. Statistical modeling (e.g., dose-response nonlinear regression) quantifies potency differences .
Q. How can computational methods improve the prediction of this compound’s physicochemical properties?
Apply density functional theory (DFT) to model molecular interactions or molecular dynamics simulations to predict solubility. Validate predictions with experimental data (e.g., logP measurements) and use sensitivity analysis to assess model robustness .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
Use probit analysis or benchmark dose (BMD) modeling to estimate LD50 values. Include confidence intervals and address outliers via Grubbs’ test. For non-linear relationships, consider segmented regression .
Q. How should researchers design a study to evaluate this compound’s interaction with cytochrome P450 enzymes?
Employ in vitro microsomal assays with specific CYP isoforms (e.g., CYP3A4). Include positive/negative controls and measure metabolite formation via LC-MS/MS. Use Michaelis-Menten kinetics to calculate inhibition constants (Ki) .
Data Presentation & Publication
Q. What are common pitfalls in presenting this compound’s spectral data (e.g., NMR, IR)?
Ensure peak assignments align with predicted splitting patterns (e.g., coupling constants in ¹H NMR). Provide raw data in appendices and reference spectral databases (e.g., SDBS). Avoid overinterpreting minor peaks without corroborative evidence .
Q. How to resolve discrepancies between theoretical and experimental melting points?
Purify the compound via recrystallization and verify polymorphic forms using XRD. Report solvent used for crystallization, as it may influence crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
